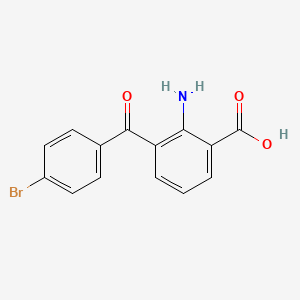

Acide 2-amino-3-(4-bromobenzoyl)benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-(4-bromobenzoyl)benzoic Acid is a chemical compound with the molecular formula C14H10BrNO3 and a molecular weight of 320.14 g/mol . It is a metabolite of Bromfenac sodium, which is used in pharmaceutical applications . The compound is characterized by its light orange to orange color and is slightly soluble in DMSO .

Applications De Recherche Scientifique

2-Amino-3-(4-bromobenzoyl)benzoic Acid has several scientific research applications:

Chemistry: It is used as a reference standard in pharmaceutical testing and as an intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mécanisme D'action

Target of Action

The primary target of 2-Amino-3-(4-bromobenzoyl)benzoic Acid is Prostaglandin G/H synthase 2 . This enzyme, also known as Cyclooxygenase 2 (COX-2) , plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including involvement in inflammation and pain .

Mode of Action

2-Amino-3-(4-bromobenzoyl)benzoic Acid acts by inhibiting the activity of COX-2 . By blocking this enzyme, the compound prevents the synthesis of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 by 2-Amino-3-(4-bromobenzoyl)benzoic Acid affects the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including the regulation of inflammation. By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to a decrease in inflammation .

Result of Action

The primary result of the action of 2-Amino-3-(4-bromobenzoyl)benzoic Acid is a reduction in inflammation. By inhibiting the production of prostaglandins, the compound can decrease the inflammatory response, which may help to alleviate symptoms in conditions characterized by inflammation .

Analyse Biochimique

Biochemical Properties

2-Amino-3-(4-bromobenzoyl)benzoic Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain

Cellular Effects

The effects of 2-Amino-3-(4-bromobenzoyl)benzoic Acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting COX-2, it affects the signaling pathways that mediate inflammation . This compound can also alter gene expression patterns, leading to changes in the production of proteins involved in the inflammatory response. Furthermore, 2-Amino-3-(4-bromobenzoyl)benzoic Acid impacts cellular metabolism by affecting the synthesis of metabolites involved in inflammation.

Molecular Mechanism

At the molecular level, 2-Amino-3-(4-bromobenzoyl)benzoic Acid exerts its effects through several mechanisms. It binds to the active site of the COX-2 enzyme, inhibiting its activity and preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins This binding interaction is crucial for its anti-inflammatory effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-(4-bromobenzoyl)benzoic Acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-3-(4-bromobenzoyl)benzoic Acid is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound can result in sustained inhibition of COX-2 and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of 2-Amino-3-(4-bromobenzoyl)benzoic Acid vary with different dosages in animal models. At low doses, it effectively inhibits COX-2 and reduces inflammation without causing significant adverse effects . At higher doses, it may cause toxicity and other adverse effects, such as gastrointestinal irritation and renal impairment. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2-Amino-3-(4-bromobenzoyl)benzoic Acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . These reactions include hydroxylation, conjugation, and oxidation, which transform the compound into more water-soluble metabolites that can be excreted from the body. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes and other liver-specific enzymes.

Transport and Distribution

The transport and distribution of 2-Amino-3-(4-bromobenzoyl)benzoic Acid within cells and tissues are mediated by specific transporters and binding proteins. Once absorbed, the compound is distributed throughout the body, with higher concentrations in tissues involved in inflammation, such as the joints and muscles . It is transported across cell membranes by passive diffusion and active transport mechanisms, ensuring its effective delivery to target sites.

Subcellular Localization

The subcellular localization of 2-Amino-3-(4-bromobenzoyl)benzoic Acid is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with COX-2 and other molecular targets . The compound may also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, although its exact localization can vary depending on the cell type and experimental conditions.

Méthodes De Préparation

The synthesis of 2-Amino-3-(4-bromobenzoyl)benzoic Acid typically involves the decarboxylation and refining of 7-(4-bromobenzoyl)indoline-2,3-dione . The reaction conditions include maintaining a hygroscopic environment and storing the compound under inert atmosphere at refrigerated temperatures . Industrial production methods are not extensively documented, but laboratory synthesis is well-established.

Analyse Des Réactions Chimiques

2-Amino-3-(4-bromobenzoyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions.

Comparaison Avec Des Composés Similaires

2-Amino-3-(4-bromobenzoyl)benzoic Acid can be compared with other similar compounds, such as:

Bromfenac sodium: The parent compound, used as a nonsteroidal anti-inflammatory drug (NSAID).

2-Amino-3-benzoylbenzoic Acid: A similar compound without the bromine atom, which may have different chemical and biological properties.

7-Benzoylindoline: Another related compound used in organic synthesis

Propriétés

IUPAC Name |

2-amino-3-(4-bromobenzoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c15-9-6-4-8(5-7-9)13(17)10-2-1-3-11(12(10)16)14(18)19/h1-7H,16H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZCAIMGHAJJPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)N)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746985 |

Source

|

| Record name | 2-Amino-3-(4-bromobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241496-82-2 |

Source

|

| Record name | 2-Amino-3-(4-bromobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)

![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)